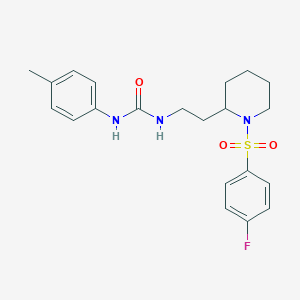

1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3S/c1-16-5-9-18(10-6-16)24-21(26)23-14-13-19-4-2-3-15-25(19)29(27,28)20-11-7-17(22)8-12-20/h5-12,19H,2-4,13-15H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAKHMASLAODEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides.

Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a related reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities primarily through interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, making it a candidate for further pharmacological exploration.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to 1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea. For instance, derivatives have shown significant inhibition of P-glycoprotein (P-gp), a crucial factor in multidrug resistance in cancer cells. This inhibition can lead to increased intracellular drug accumulation, enhancing the efficacy of chemotherapeutics.

Case Study: Inhibition of P-glycoprotein

- Objective : To evaluate the effectiveness of similar compounds in inhibiting P-glycoprotein.

- Findings : Studies demonstrated that these compounds could significantly enhance drug retention in human adenocarcinoma cells, suggesting potential applications in overcoming drug resistance.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of a piperidine intermediate using 4-fluoro-phenylsulfonyl chloride and piperidine.

- Coupling reactions with p-tolyl urea under conditions conducive to amide bond formation.

Research Applications

Due to its unique structural features, this compound has several applications in scientific research:

Medicinal Chemistry

- It serves as a potential candidate for drug development targeting specific molecular pathways involved in cancer progression and other diseases.

Biological Studies

- The compound can be employed to probe biological interactions and elucidate mechanisms underlying drug resistance, particularly in cancer therapies.

Mechanism of Action

The mechanism of action of 1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea would depend on its specific biological target. Generally, the compound may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

(a) 1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea ()

- Structural Differences : The target compound substitutes the 4-chlorophenyl group with a p-tolyl (4-methylphenyl) moiety.

- The 4-fluoro-2-methylphenyl sulfonyl group in the analog introduces steric hindrance, which may reduce binding affinity compared to the target’s unsubstituted 4-fluorophenyl sulfonyl group .

(b) N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide ()

- Structural Differences: Replaces the urea linker with a carboxamide and incorporates a dihydroisoquinoline-sulfonyl group.

- Biological Relevance : Demonstrates cytotoxicity (IC₅₀ = 55.3 µM in HEK cells), suggesting that urea derivatives like the target compound may require optimization of the linker region to balance potency and toxicity .

Urea Derivatives with Fluorophenyl Moteties

(a) 1-(4-Fluorophenyl)-3-[4-[2-(2-hydroxyethyl)phenyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]urea ()

- Structural Differences : Features a pyrazole core instead of a piperidinyl-sulfonyl group.

- Synthesis Insights: Prepared via a tert-butyldimethylsilyl (TBS) protection/deprotection strategy, yielding a polar hydroxyethyl side chain. This contrasts with the target compound’s non-polar ethyl-piperidinyl linker, which may improve metabolic stability .

(b) 1-(3-(2-(Dimethylamino)ethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea ()

- Structural Differences: Contains a dimethylaminoethyl-pyrazole scaffold.

- Analytical Data : Characterized by LC-MS ([M+H]⁺ = 451), highlighting the utility of mass spectrometry in validating urea derivatives. The target compound would require similar analytical rigor .

Data Table: Key Parameters of Similar Compounds

Research Findings and Implications

Synthetic Challenges : Piperidinyl-sulfonyl ureas often require multi-step syntheses with moderate yields (e.g., 12–68% in ). The target compound’s ethyl-piperidinyl linker may necessitate protective group strategies to avoid side reactions .

Biological Optimization : Fluorophenyl and p-tolyl groups can be fine-tuned to modulate selectivity. For instance, ’s cytotoxicity data underscore the need to balance urea linker rigidity with substituent bulk .

Analytical Characterization : LC-MS and NMR (¹H, ¹³C, ¹⁹F) are critical for confirming structural integrity, as demonstrated in and .

Biological Activity

1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is a complex organic compound notable for its unique structural features, which include a piperidine ring, a sulfonyl group, and a urea moiety. This compound belongs to the class of urea derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Structural Characteristics

The compound's structure can be broken down into the following key components:

- Piperidine Ring : Provides a flexible scaffold that can engage in various interactions with biological targets.

- Fluorophenyl Sulfonyl Group : Enhances binding affinity to specific receptors or enzymes, potentially increasing the compound's efficacy.

- Urea Moiety : Contributes to the overall stability and reactivity of the compound.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Interaction with Enzymes and Receptors : The fluorophenyl sulfonyl group may enhance binding affinity, while the piperidine ring facilitates interactions with various biological molecules.

- Modulation of Biochemical Pathways : The compound may affect signaling pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anti-inflammatory Effects : Similar sulfonamide derivatives have shown potential in reducing inflammation.

- Analgesic Properties : Some studies suggest that related compounds may possess pain-relieving qualities.

Case Studies and Research Findings

Although specific pharmacological data on this compound is limited, several studies on structurally related compounds provide insight into its potential biological activities:

- Antiviral Activity : Research on N-Heterocycles has demonstrated promising antiviral properties against viruses such as herpes simplex virus type 1 (HSV-1) and HIV, suggesting that modifications in the piperidine structure can lead to enhanced antiviral efficacy .

- Antibacterial Properties : Studies on related urea derivatives have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the sulfonamide moiety may contribute to this effect .

- Cytotoxicity Studies : Investigations into similar compounds have reported cytotoxic effects in cancer cell lines, highlighting the potential for anticancer applications .

Synthesis Overview

The synthesis of this compound typically involves several steps:

| Step | Reaction Description |

|---|---|

| 1 | Formation of the piperidine ring via cyclization reactions. |

| 2 | Introduction of the fluorophenyl group through nucleophilic substitution. |

| 3 | Addition of the sulfonyl group using sulfonyl chlorides. |

| 4 | Formation of the urea moiety by reacting intermediates with isocyanates. |

Q & A

Basic: What are the established synthetic routes for preparing 1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea?

The synthesis typically involves a multi-step approach:

- Step 1 : Functionalization of the piperidine ring. For example, sulfonylation of piperidin-2-yl derivatives using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Step 2 : Introduction of the urea moiety. A common method is reacting an isocyanate (e.g., p-tolyl isocyanate) with a secondary amine intermediate. This step may require controlled temperatures (0–25°C) and anhydrous solvents like THF to avoid side reactions .

- Step 3 : Purification via column chromatography or recrystallization, with yields typically ranging from 40–65% depending on steric hindrance and reaction optimization .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the urea linkage (-NH-CO-NH-) and substituent positions. For instance, the urea NH protons appear as broad singlets near δ 6.5–7.5 ppm, while aromatic protons from the p-tolyl group resonate around δ 7.1–7.3 ppm .

- HPLC-MS : To assess purity (>95%) and molecular ion consistency. Electrospray ionization (ESI) often shows [M+H] peaks corresponding to the molecular formula .

- X-ray Crystallography : Resolves conformational ambiguities, such as the spatial arrangement of the sulfonyl-piperidine and urea groups .

Advanced: How can reaction conditions be optimized to enhance yield and reduce byproducts?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve sulfonylation efficiency by stabilizing intermediates .

- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate urea bond formation via nucleophilic catalysis .

- Temperature Control : Lower temperatures (e.g., 0°C) during isocyanate addition minimize oligomerization of the urea moiety .

- In Situ Monitoring : Employing FTIR to track the disappearance of the isocyanate peak (~2270 cm) ensures reaction completion .

Advanced: What approaches resolve discrepancies between experimental NMR data and computational predictions?

Discrepancies often arise from dynamic conformational changes or solvent effects. Solutions include:

- Variable-Temperature NMR : Identifying coalescence temperatures for NH protons to assess rotational barriers around the urea bond .

- DFT Calculations : Comparing optimized geometries (e.g., B3LYP/6-31G*) with experimental data to validate dominant conformers .

- Deuterated Solvent Screening : Switching from CDCl to DMSO-d can resolve proton exchange broadening in urea NH signals .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

SAR strategies involve:

- Analog Synthesis : Modifying the p-tolyl group (e.g., introducing electron-withdrawing substituents) or varying the sulfonyl-piperidine moiety to assess impact on target affinity .

- Kinase Inhibition Assays : Testing against panels of kinases (e.g., EGFR, VEGFR) to identify selectivity profiles. IC values are determined via fluorescence polarization or ADP-Glo assays .

- Molecular Docking : Using software like PyMOL or Schrödinger Suite to predict binding modes with active sites, guided by crystallographic data from related urea derivatives .

Advanced: How should researchers address contradictory biological activity data across different assays?

Contradictions may stem from assay conditions or off-target effects. Mitigation steps:

- Dose-Response Validation : Replicate results across multiple concentrations (e.g., 0.1–100 µM) to confirm dose dependency .

- Orthogonal Assays : Combine cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays to differentiate direct vs. indirect effects .

- Impurity Analysis : Use HPLC-MS to rule out interference from synthetic byproducts (e.g., unreacted sulfonyl chloride) .

Basic: What safety precautions are critical during handling and storage?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods when handling powders to avoid inhalation of particulates .

- Storage : Keep in airtight containers at –20°C, away from light and moisture to prevent urea bond hydrolysis .

Advanced: What computational tools are used to predict metabolic stability and toxicity?

- ADMET Prediction : Software like SwissADME or ADMETlab2.0 estimates metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., hERG inhibition) .

- Metabolite Identification : LC-MS/MS-based approaches coupled with in vitro microsomal assays (e.g., human liver microsomes) to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.